molecular formula C12H12N2O B555462 Glycine beta-naphthylamide CAS No. 716-94-9

Glycine beta-naphthylamide

Cat. No.: B555462
CAS No.: 716-94-9
M. Wt: 200.24 g/mol
InChI Key: AGKGUZNUTMWZTB-UHFFFAOYSA-N
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Description

Glycine beta-naphthylamide is a chemical compound with the molecular formula C12H12N2O. It is a derivative of glycine, an amino acid, and beta-naphthylamine. This compound is primarily used in biochemical research to identify and characterize various amino acid beta-naphthylamidases and aminopeptidases .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of glycine beta-naphthylamide typically involves the reaction of glycine with beta-naphthylamine. One common method includes the use of N,N’-dicyclohexylcarbodiimide as a coupling agent in a solvent like tetrahydrofuran at low temperatures. The reaction mixture is then stirred at room temperature for an extended period, followed by purification steps such as recrystallization .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar coupling reactions. The process may include additional steps for purification and quality control to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: Glycine beta-naphthylamide undergoes various chemical reactions, including hydrolysis and enzymatic reactions. It is particularly known for its role in enzymatic hydrolysis by aminopeptidases, which cleave the amide bond to release glycine and beta-naphthylamine .

Common Reagents and Conditions:

Major Products: The primary products of these reactions are glycine and beta-naphthylamine .

Scientific Research Applications

Glycine beta-naphthylamide is widely used in scientific research, particularly in the fields of biochemistry and molecular biology. Some of its key applications include:

Mechanism of Action

The mechanism of action of glycine beta-naphthylamide involves its hydrolysis by specific enzymes. Aminopeptidases recognize the amide bond in the compound and catalyze its cleavage, resulting in the release of glycine and beta-naphthylamine. This reaction is crucial for the identification and characterization of these enzymes in various biological samples .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific use in identifying and characterizing aminopeptidases and beta-naphthylamidases. Its structure allows for selective hydrolysis by these enzymes, making it a valuable tool in biochemical research .

Properties

IUPAC Name

2-amino-N-naphthalen-2-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c13-8-12(15)14-11-6-5-9-3-1-2-4-10(9)7-11/h1-7H,8,13H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGKGUZNUTMWZTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50388461
Record name Glycine-beta-naphthylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50388461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

716-94-9
Record name Glycine-beta-naphthylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50388461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 716-94-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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